N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14627844
InChI: InChI=1S/C22H26N2/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)23-15-14-19-16-24-22-9-5-4-8-21(19)22/h1-9,16,18,20,23-24H,10-15H2
SMILES:
Molecular Formula: C22H26N2
Molecular Weight: 318.5 g/mol

N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine

CAS No.:

Cat. No.: VC14627844

Molecular Formula: C22H26N2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine -

Specification

Molecular Formula C22H26N2
Molecular Weight 318.5 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexan-1-amine
Standard InChI InChI=1S/C22H26N2/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)23-15-14-19-16-24-22-9-5-4-8-21(19)22/h1-9,16,18,20,23-24H,10-15H2
Standard InChI Key VIRZUORMYSIWLM-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1C2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43

Introduction

Synthesis

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine typically involves the following steps:

  • Preparation of the Indole Derivative:

    • Starting with indole, functionalization at the 3-position is achieved using alkylation reactions to introduce the ethyl group.

  • Formation of the Cyclohexanamine Intermediate:

    • A phenyl-substituted cyclohexanone is subjected to reductive amination to produce the amine functionality.

  • Coupling Reaction:

    • The indole derivative and the cyclohexanamine are coupled using standard amide bond-forming reactions or other suitable methods.

This process requires careful optimization to ensure high yields and purity.

Potential Applications

Given its structural similarity to bioactive molecules, N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine may have applications in:

  • Pharmaceutical Development:

    • As a lead compound for drugs targeting neurological disorders (e.g., depression, anxiety).

    • Potential use in cancer therapy due to indole's known anticancer properties.

  • Chemical Biology:

    • As a probe molecule for studying receptor-ligand interactions in biological systems.

  • Material Science:

    • Its unique structure may find applications in designing novel organic materials with specific electronic or optical properties.

Research Findings

While direct studies on this compound are sparse, related compounds have been investigated for their pharmacological profiles:

  • Indole-based compounds have shown high affinity for serotonin receptors, which could make this compound relevant in neuropsychopharmacology.

  • Phenylcyclohexane derivatives are often explored for their hydrophobic interactions with proteins, suggesting potential as enzyme inhibitors or receptor modulators.

Future Directions

To fully understand the potential of N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine, future studies should focus on:

  • In Vitro and In Vivo Testing:

    • Screening against biological targets such as GPCRs or kinases.

    • Toxicity and pharmacokinetics studies in animal models.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying substituents on the indole or cyclohexane rings to optimize activity.

  • Computational Modeling:

    • Docking studies to predict receptor binding affinity.

    • QSAR modeling to identify analogs with enhanced properties.

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